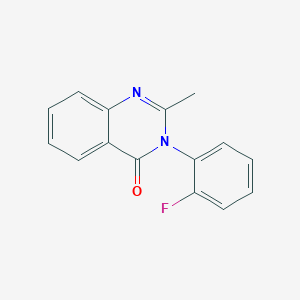

3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Description

The exact mass of the compound 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Fluorophenyl)-2-methylquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)-2-methylquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-fluorophenyl)-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTFOVILIDDZER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172394 |

Source

|

| Record name | 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897-87-6 |

Source

|

| Record name | 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Abstract: This technical guide provides a comprehensive overview of the chemical properties of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, a member of the versatile quinazolinone class of heterocyclic compounds. Quinazolinones are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] This document details the synthetic routes, physicochemical characteristics, spectroscopic profile, and potential reactivity of the title compound. Experimental protocols for its synthesis and characterization are provided, drawing upon established methodologies for this class of molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to the Quinazolinone Scaffold

The quinazolin-4(3H)-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds.[1][2][3] The fusion of a pyrimidine ring with a benzene ring confers a unique electronic and structural profile, allowing for diverse biological activities, including but not limited to anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The substitution at the N-3 and C-2 positions of the quinazolinone core is a common strategy to modulate the pharmacological and physicochemical properties of these molecules. The title compound, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, incorporates a 2-fluorophenyl group at the N-3 position and a methyl group at the C-2 position, modifications that are anticipated to influence its biological activity and chemical behavior.

Synthesis and Purification

The synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one can be achieved through several established methods for the preparation of 2,3-disubstituted quinazolin-4-ones. A common and efficient approach involves a two-step sequence starting from anthranilic acid.

Synthetic Pathway

A widely employed synthetic route is the condensation of N-acetylanthranilic acid (prepared from anthranilic acid and acetic anhydride) with 2-fluoroaniline. An alternative and often higher-yielding method proceeds via a 2-methyl-4H-3,1-benzoxazin-4-one intermediate.

Diagram of the Synthetic Workflow

Caption: General synthetic workflow for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

Experimental Protocol: Synthesis via 2-Methyl-4H-3,1-benzoxazin-4-one

This protocol is adapted from established procedures for the synthesis of 2,3-disubstituted quinazolin-4-ones.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

-

In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (1 equivalent).

-

Slowly add acetic anhydride (2-3 equivalents) to the flask.

-

Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product, 2-methyl-4H-3,1-benzoxazin-4-one, will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold petroleum ether or hexane to remove excess acetic anhydride.

-

The crude product can be used in the next step without further purification, or it can be recrystallized from a suitable solvent like toluene.

Step 2: Synthesis of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

-

To a round-bottom flask, add 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) and 2-fluoroaniline (1-1.2 equivalents).

-

Add a suitable solvent such as glacial acetic acid or ethanol.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

Purification Protocol

-

Recrystallization: The crude 3-(2-Fluorophenyl)-2-methylquinazolin-4-one can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Column Chromatography: For higher purity, column chromatography on silica gel is recommended. A solvent gradient of ethyl acetate in hexane (e.g., 10-30% ethyl acetate) is typically effective for eluting the desired product.

Physicochemical and Spectroscopic Properties

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₁FN₂O |

| Molecular Weight | 254.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected in the range of 150-180 °C |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. |

Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the analysis of similar compounds found in the literature.

Diagram of Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the title compound.

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆ or CDCl₃

-

Expected Chemical Shifts (δ, ppm):

-

~2.2-2.5 (s, 3H): A singlet corresponding to the methyl protons at the C-2 position.

-

~7.2-8.2 (m, 8H): A complex multiplet region for the eight aromatic protons of the quinazolinone ring and the 2-fluorophenyl ring. The protons on the quinazolinone ring typically appear in the range of 7.5-8.2 ppm, while the protons on the 2-fluorophenyl ring will be in the range of 7.2-7.6 ppm, with characteristic splitting patterns due to fluorine coupling.

-

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆ or CDCl₃

-

Expected Chemical Shifts (δ, ppm):

-

~20-25: Methyl carbon at C-2.

-

~115-165: Aromatic and heterocyclic carbons. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. The carbonyl carbon (C-4) is expected to be in the downfield region, around 160-165 ppm. The C-2 carbon will appear around 150-155 ppm.

-

3.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: KBr pellet or ATR

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

~1680-1700: Strong absorption due to the C=O (amide) stretching of the quinazolinone ring.

-

~1600-1620: C=N stretching vibration.

-

~1470-1580: C=C aromatic ring stretching vibrations.

-

~1200-1250: C-F stretching vibration.

-

~750-800: C-H out-of-plane bending for the aromatic rings.

-

3.2.4. Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

-

Expected Molecular Ion Peak (M⁺): m/z = 254.

-

Expected Fragmentation Pattern: Common fragmentation pathways for quinazolinones involve the loss of CO, and fragmentation of the substituent groups. The presence of the 2-fluorophenyl group will likely lead to characteristic fragments.

Chemical Reactivity

The chemical reactivity of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is governed by the functional groups present in its structure.

-

Quinazolinone Ring: The quinazolinone ring is generally stable. However, under harsh acidic or basic conditions, the amide bond can be hydrolyzed.

-

Methyl Group at C-2: The methyl group can potentially undergo condensation reactions with aldehydes in the presence of a suitable base.

-

Aromatic Rings: The benzene ring of the quinazolinone and the 2-fluorophenyl ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the position of substitution.

-

Fluorine Atom: The fluorine atom is generally unreactive under standard conditions but can influence the electronic properties of the phenyl ring.

Potential Applications and Biological Activity

While specific biological data for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is not extensively reported, the broader class of 2,3-disubstituted quinazolinones has shown a wide array of pharmacological activities. Many derivatives are known to possess significant anticonvulsant properties.[1][2][4] The presence of a halogenated phenyl ring at the N-3 position is a common feature in many centrally active quinazolinone derivatives. Therefore, it is plausible that 3-(2-Fluorophenyl)-2-methylquinazolin-4-one may exhibit central nervous system activity, warranting further investigation. Other potential activities associated with the quinazolinone scaffold include anti-inflammatory, antibacterial, and anticancer effects.[1][2][3]

Conclusion

3-(2-Fluorophenyl)-2-methylquinazolin-4-one is a quinazolinone derivative with potential for further investigation in the field of medicinal chemistry. Its synthesis can be readily achieved through established protocols, and its chemical properties can be reliably characterized using standard spectroscopic techniques. This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and scientists working on the development of novel therapeutic agents based on the quinazolinone scaffold. Further studies are encouraged to elucidate its specific biological activity profile and to explore its potential as a lead compound in drug discovery programs.

References

-

Alagarsamy, V., et al. (2013). Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. PubMed. [Link]

-

Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology. [Link]

-

Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

Sources

- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Confirmation of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives have garnered significant interest as potential therapeutic agents.[2] A precise and unambiguous determination of the molecular structure of novel quinazolinone analogues is a cornerstone of the drug discovery and development process, ensuring that structure-activity relationships are correctly interpreted and that lead compounds are accurately characterized. This guide provides an in-depth, technically-focused walkthrough for the structural elucidation and confirmation of a specific derivative, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, employing a multi-technique spectroscopic approach. Our methodology emphasizes not just the procedural steps, but the underlying scientific rationale, creating a self-validating system for structural confirmation.

The Analytical Challenge: A Systematic Approach

The unequivocal structure determination of an organic molecule like 3-(2-Fluorophenyl)-2-methylquinazolin-4-one relies on the synergistic interpretation of data from various analytical techniques.[3] No single method provides all the necessary information, but together they form a comprehensive picture of the molecular framework. Our approach follows a logical workflow, beginning with foundational techniques and progressing to more complex experiments to resolve any ambiguities.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS): Determining the Elemental Composition

The first step in elucidating the structure of an unknown compound is to determine its molecular formula.[4] High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of its elemental composition.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, as the basic nitrogen atoms in the quinazolinone ring are readily protonated.

-

Data Analysis: Identify the protonated molecular ion peak, [M+H]⁺. The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition using software that calculates possible formulas within a narrow mass tolerance (typically < 5 ppm).

For 3-(2-Fluorophenyl)-2-methylquinazolin-4-one (C₁₅H₁₁FN₂O), the expected exact mass of the [M+H]⁺ ion is 255.0934. The HRMS experiment should yield a measured mass that is in very close agreement with this theoretical value, confirming the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target molecule, we expect to see characteristic absorption bands for the aromatic rings, the carbonyl group, and the C-N bonds.

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the positions and intensities of the absorption bands to identify the functional groups.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~1680 | C=O stretch | Amide (quinazolinone) |

| ~1610, 1580, 1480 | C=C stretch | Aromatic |

| ~1350 | C-N stretch | Aromatic amine |

| ~1200 | C-F stretch | Aryl fluoride |

The presence of a strong absorption band around 1680 cm⁻¹ is a key indicator of the quinazolinone carbonyl group.[5] The aromatic C-H stretches above 3000 cm⁻¹ and the aromatic C=C stretches confirm the presence of the phenyl rings.[6]

Part 2: Unraveling the Connectivity - A Deep Dive into NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[7] A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.

1D NMR: The Initial Blueprint

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

¹³C NMR Spectroscopy reveals the number of different types of carbon atoms in the molecule.

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| ¹H NMR | ¹³C NMR |

| Atom | Predicted δ (ppm) |

| H-5 | ~8.2 |

| H-6 | ~7.5 |

| H-7 | ~7.8 |

| H-8 | ~7.7 |

| H-3' | ~7.4 |

| H-4' | ~7.2 |

| H-5' | ~7.5 |

| H-6' | ~7.3 |

| CH₃ | ~2.5 |

Note: These are predicted values and may vary slightly in an experimental setting.

The ¹H NMR spectrum will show four distinct aromatic protons for the quinazolinone ring system and four for the 2-fluorophenyl ring, along with a characteristic singlet for the methyl group. The coupling patterns in the aromatic region provide initial clues about the substitution pattern. The ¹³C NMR spectrum will display the expected 15 carbon signals, with the C-F coupling providing a clear signature for the fluorophenyl ring.[8]

2D NMR: Connecting the Pieces

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the structural fragments.[9]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[10] It is invaluable for tracing out the spin systems of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[11] It allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the entire molecular puzzle. It shows correlations between protons and carbons that are separated by two or three bonds.[11] These long-range correlations bridge the different spin systems and connect them to the quaternary carbons (like C=O and C=N).

Key Expected HMBC Correlations:

-

Methyl Protons to C-2 and C-8a: The singlet of the methyl group will show a strong correlation to the C-2 carbon it is attached to (a two-bond correlation) and a weaker correlation to the C-8a carbon (a three-bond correlation). This firmly places the methyl group at the 2-position.

-

H-5 to C-4 and C-8a: The downfield proton H-5 will show correlations to the carbonyl carbon C-4 and the quaternary carbon C-8a, confirming the fusion of the aromatic ring to the pyrimidinone ring.

-

H-6' to C-2: A key correlation will be observed between H-6' of the fluorophenyl ring and the C-2 carbon of the quinazolinone core. This three-bond correlation unambiguously establishes the connectivity between the two ring systems at the N-3 position.

}

Caption: Key HMBC correlations for structural confirmation.Conclusion: A Self-Validating Structural Narrative

The structural elucidation of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is a systematic process where each piece of spectroscopic data corroborates the others. HRMS provides the elemental formula, FT-IR identifies the key functional groups, 1D NMR sketches the initial proton and carbon framework, and 2D NMR definitively connects all the atoms. The crucial HMBC correlation between the fluorophenyl proton (H-6') and the quinazolinone carbon (C-2) serves as the final, irrefutable piece of evidence, confirming the N-3 substitution pattern. This integrated and logical approach ensures the scientific integrity of the structural assignment, providing a high degree of confidence essential for any further research and development activities.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Supporting Information for publications on quinazolinone synthesis. (n.d.). Royal Society of Chemistry. [Link]

-

Panicker, C. Y., Varghese, H. T., & Varghese, H. (2010). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. ResearchGate. [Link]

-

Gondela, T., & K-Aleksandra, D. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

-

SpectraBase. (n.d.). 3-{[(E)-(4-fluorophenyl)methylidene]amino}-2-methyl-4(3H)-quinazolinone. [Link]

-

Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

-

ChemHelpASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Google Books.

-

The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Integrated Chemistry. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

Flammang, R., et al. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-80. [Link]

-

Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

-

NMR Solutions. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

-

EPFL. (n.d.). 2D NMR. [Link]

-

Mal, P., et al. (2020). Figure S19. 13 C NMR spectra of 2-(2-fluorophenyl)quinazolin-4(3H)-one... ResearchGate. [Link]

-

Giske, J., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 403. [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Yuniati, Y., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-104. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

-

SpectraBase. (n.d.). 3-antipyrinyl-2-methyl-4(3H)-quinazolinone - Optional[13C NMR] - Chemical Shifts. [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

-

Chai, W., et al. (2016). 2-(4-Fluorophenyl)-quinazolin-4(3H)-one as a Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Bioorganic & Medicinal Chemistry, 24(19), 4597-4603. [Link]

-

PubChem. (n.d.). 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone. [Link]

-

Kumar, A., et al. (2015). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of Heterocyclic Chemistry, 52(4), 1184-1191. [Link]

-

Ramokgopa, K., et al. (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide - Eberhard Breitmaier - Google Books [books.google.com]

- 8. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | MDPI [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. epfl.ch [epfl.ch]

An In-depth Technical Guide to Investigating the Biological Activity of Novel Quinazolinone Derivatives

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system composed of fused benzene and pyrimidine rings, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its derivatives exhibit an astonishingly broad spectrum of pharmacological activities, a versatility that has captivated researchers for decades.[3][4] From approved anticancer drugs that target specific cellular pathways to potent agents that combat microbial infections, inflammation, and neurological disorders, the quinazolinone scaffold is a testament to nature's efficiency in molecular design.[5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of facts to provide a foundational understanding of why and how to investigate the biological potential of novel quinazolinone derivatives. We will explore the causal relationships behind experimental choices, detail field-proven protocols, and provide the logical framework necessary for robust and reproducible scientific inquiry.

Chapter 1: Foundational Strategy - A Logic-Driven Approach to Biological Screening

Before embarking on specific assays, a coherent screening strategy is paramount. The chemical nature of your novel derivative—its substituents, solubility, and structural alerts—should guide your initial hypothesis. A logical workflow ensures that resources are utilized efficiently, moving from broad primary screening to more focused, mechanism-of-action studies.

Caption: A logical workflow for the biological evaluation of novel compounds.

Chapter 2: Anticancer Activity - Targeting the Hallmarks of Malignancy

Quinazolinone derivatives are renowned for their anticancer properties, with several compounds approved for clinical use.[6][7] Their mechanisms are diverse, often targeting key proteins involved in cell proliferation and survival.[5]

Key Mechanisms of Action

-

EGFR Inhibition: Many quinazolinone-based drugs function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, blocking downstream signaling pathways like PI3K/Akt that drive cell growth.[5][8]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by binding to tubulin, often at the colchicine binding site.[9] This interference with the cytoskeleton induces cell cycle arrest and apoptosis.[5][9]

-

Induction of Apoptosis: Beyond specific targets, many derivatives trigger programmed cell death through various intrinsic and extrinsic pathways.[10]

-

PARP Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is crucial for DNA repair. Its inhibition by certain quinazolinone derivatives can be synthetically lethal to cancer cells with existing DNA repair defects.[10]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Putative Mechanism of Action for 3-(2-Fluorophenyl)-2-methylquinazolin-4-one: A Multi-Target Hypothesis

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the hypothesized mechanisms of action for the synthetic compound 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. Drawing from the extensive pharmacology of the quinazolin-4-one scaffold, we will explore its potential dual role as a modulator of central nervous system activity and as an inhibitor of critical cell signaling pathways implicated in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and molecular interactions of this compound class.

The quinazolin-4-one nucleus is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] Derivatives of this scaffold have been investigated and developed for a wide array of therapeutic applications, including anticonvulsant, anti-inflammatory, antibacterial, and anticancer treatments.[3][4][5][6][7][8] The specific substitutions at the 2- and 3-positions of the quinazolinone ring are critical in defining the compound's pharmacological profile and potency.[9] For 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, the 2-methyl group and the 3-(2-fluorophenyl) moiety suggest a strong potential for interaction with well-defined biological targets, which we will explore through two primary putative mechanisms.

Hypothesis 1: Positive Allosteric Modulation of GABA-A Receptors

A significant body of research has established the quinazolin-4-one core, famously represented by methaqualone, as a modulator of central nervous system activity, particularly in exerting sedative and anticonvulsant effects.[4][10] The leading hypothesis for this activity is the potentiation of GABAergic neurotransmission.[9][11]

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain. Its receptor, the GABA-A receptor (GABA-A R), is a ligand-gated ion channel that, upon activation, conducts chloride ions (Cl⁻) across the neuronal membrane.[11] This influx of negative ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.

We postulate that 3-(2-Fluorophenyl)-2-methylquinazolin-4-one functions as a Positive Allosteric Modulator (PAM) of the GABA-A receptor. Unlike the endogenous ligand GABA, a PAM binds to a distinct allosteric site on the receptor complex. This binding event induces a conformational change that enhances the affinity of GABA for its own binding site or increases the channel's conductance to chloride ions when GABA is bound. The result is a potentiation of the natural inhibitory signal, which is a validated mechanism for anticonvulsant and anxiolytic drugs.[9][11]

Visualizing the GABA-A Receptor Modulation

Caption: Putative modulation of the GABA-A receptor by the target compound.

Experimental Validation Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to directly measure the modulatory effects of the compound on GABA-evoked currents in a controlled cellular environment.

-

Cell Culture: Culture HEK293 cells stably expressing human recombinant GABA-A receptor subunits (e.g., α1β2γ2) or primary cortical neurons harvested from embryonic rodents.

-

Preparation: Plate cells onto glass coverslips. On the day of recording, transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution (e.g., Krebs solution).

-

Patch-Clamp Recording:

-

Using a borosilicate glass micropipette filled with an internal solution, form a gigaseal with a target cell.

-

Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Establish a baseline by applying a sub-maximal concentration of GABA (e.g., EC10-EC20) for 2-5 seconds using a rapid perfusion system, and record the resulting inward chloride current.

-

Co-apply the same concentration of GABA along with varying concentrations of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one (e.g., 10 nM to 10 µM).

-

Include a vehicle control (e.g., 0.1% DMSO) to rule out solvent effects.

-

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. A significant increase in current amplitude in the presence of the compound indicates positive allosteric modulation. Calculate the EC50 for the compound's potentiation effect.

| Hypothetical Data Summary: GABA-A Modulation | |

| Parameter | Value |

| Baseline GABA (EC20) Current | 150 ± 25 pA |

| GABA + 1 µM Compound Current | 450 ± 50 pA |

| Fold Potentiation (at 1 µM) | 3.0x |

| Compound EC50 (Potentiation) | 250 nM |

Hypothesis 2: Inhibition of Receptor Tyrosine Kinases (RTKs)

The quinazoline scaffold is a privileged structure in modern oncology, forming the basis of several FDA-approved tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib.[12][13] These drugs primarily target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant activation drives the growth and survival of numerous cancers.[14]

Given this strong precedent, we hypothesize that 3-(2-Fluorophenyl)-2-methylquinazolin-4-one may act as an inhibitor of EGFR or other structurally similar kinases, such as VEGFR or Aurora Kinase B.[12][15] The mechanism is likely competitive inhibition at the ATP-binding site within the kinase domain. By occupying this pocket, the compound prevents the binding of ATP, thereby blocking the autophosphorylation of the kinase and the subsequent activation of downstream pro-survival signaling cascades like the PI3K/Akt and RAS/MAPK pathways.

Visualizing the EGFR Signaling Inhibition

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Validation Protocol: In Vitro Kinase Assay (ADP-Glo™)

This biochemical assay quantifies the activity of a purified kinase by measuring the amount of ADP produced, providing a direct measure of inhibition.

-

Reagents: Prepare assay buffer, purified recombinant human EGFR kinase, the specific substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Compound Preparation: Perform a serial dilution of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one in DMSO, then dilute further in assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

In a 384-well plate, add the EGFR kinase and the test compound (or vehicle control). Incubate for 10 minutes at room temperature to allow for binding.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection (Promega ADP-Glo™ System):

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

-

-

Data Analysis: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

| Hypothetical Data Summary: Kinase Inhibition | |

| Target Kinase | IC50 Value (nM) |

| EGFR | 85 |

| VEGFR2 | 450 |

| Aurora Kinase B | > 10,000 |

| Staurosporine (Control) | 5 |

Conclusion

The dual-mechanism hypothesis presented here provides a robust framework for investigating the therapeutic potential of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. Its structural features strongly suggest activity in both the central nervous system, via modulation of GABA-A receptors, and in oncological pathways, through the inhibition of key receptor tyrosine kinases like EGFR. The proposed experimental protocols offer a clear, self-validating path to confirm these putative mechanisms, quantify the compound's potency, and guide future drug development efforts. The true biological role of this compound may lie in one of these pathways, or it could possess a unique polypharmacological profile, offering a complex but potentially powerful therapeutic modality.

References

-

Al-Obaydi, F. M., et al. (2008). Synthesis and anticonvulsant activity of some quinazolin-4-(3H)-one derivatives. Molecules, 13(10), 2557-69. [Link][4]

-

Abuelkhair, R., et al. (2021). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Pharmaceuticals (Basel), 14(11), 1162. [Link][10]

-

Al-Obaydi, F. M., et al. (2008). Synthesis and anticonvulsant activity of some quinazolin-4-(3H)-one derivatives. PubMed. [Link][16]

-

Ioniță, E., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(19), 6296. [Link][9]

-

Zayed, M. F., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(2), 188. [Link][11]

-

Onyekaba, T. U., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H)-quinazolin-4(3H)–one. International Journal of Advanced Research, 8(8), 582-593. [Link][17]

-

Siddiqui, A. A., et al. (2003). Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and antiinflammatory agents. Pharmazie, 58(4), 233-6. [Link][5]

-

Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology. [Link][1]

-

Patil, D. A., et al. (2010). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate. [Link][2]

-

Pereira, C. A., et al. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link][6]

-

Li, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(6), 235. [Link][3]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link][15]

-

Mohammadi-Far, S., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Scientific Reports. [Link][14]

-

Kamal, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2005-2017. [Link][12]

-

Kumar, D., et al. (2023). Discovery of fluorinated 2-Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer. Bioorganic & Medicinal Chemistry, 83, 117193. [Link][18]

-

Ghorab, M. M., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Molecules, 28(21), 7291. [Link][13]

-

Kumar, A., et al. (2013). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Journal of Chemistry. [Link][7]

-

Kaur, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(21), 7542. [Link][8]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]

- 10. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anticonvulsant activity of some quinazolin-4-(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jddtonline.info [jddtonline.info]

- 18. Discovery of fluorinated 2‑Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinazolinone Scaffold: Strategic Synthesis and Application in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The quinazolinone scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This technical guide provides an in-depth exploration of the discovery and synthesis of quinazolinone derivatives. We will delve into the causality behind key synthetic strategies, offering field-proven insights into experimental choices and protocol design. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, bridging foundational organic synthesis with modern therapeutic applications. We will cover classical and contemporary synthetic routes, provide detailed experimental protocols, and examine the structure-activity relationships (SAR) that drive the diverse pharmacological profiles of this remarkable heterocyclic system.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinazolinone core is a bicyclic heterocyclic system composed of a fused benzene and pyrimidine ring, featuring a carbonyl group.[2][3] Depending on the position of this group, two primary isomers exist: 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the 4-oxo isomer being significantly more prevalent in pharmacologically active compounds.[3][4] The first synthesis of a 4(3H)-quinazolinone derivative was reported as early as 1869.[5] However, significant interest was sparked in the 1950s with the isolation and structural elucidation of the antimalarial alkaloid febrifugine.[5]

The therapeutic versatility of the quinazolinone scaffold is extensive, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antihypertensive effects.[4][6][7][8] This broad utility has cemented its status as a critical pharmacophore in drug design and development.[3][9]

Core Synthetic Strategies: From Classical Reactions to Modern Innovations

The construction of the quinazolinone ring system can be achieved through several reliable synthetic pathways. The choice of a specific route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for scalability.

The Niementowski Synthesis: A Cornerstone Approach

The most common and direct route to 4(3H)-quinazolinones is the Niementowski synthesis, first described in 1895.[10][11] This reaction involves the thermal condensation of an anthranilic acid with an amide.[11][12]

Causality and Mechanism: The reaction's success lies in its straightforward mechanism. It begins with the acylation of the amino group of anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid's carbonyl carbon, followed by dehydration to yield the final 4(3H)-quinazolinone ring system.[1] The use of excess amide often serves as both reactant and solvent. The reaction is typically conducted at high temperatures (130–150°C) to drive the dehydration step.[1][5]

A key variation involves using formamide to produce the parent, unsubstituted quinazolin-4(3H)-one.[1] The versatility of the Niementowski synthesis is a major advantage; by selecting appropriately substituted anthranilic acids and amides, chemists can systematically introduce diversity at various positions to build libraries for structure-activity relationship (SAR) studies.[1]

Modern Advancements: While effective, the classical Niementowski synthesis often requires long reaction times and high temperatures. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this approach. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields by promoting more efficient and uniform heating.[5][12][13]

Caption: Comparative workflow of conventional vs. microwave-assisted Niementowski synthesis.

This protocol is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC).

-

Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine anthranilic acid (1.37 g, 10 mmol) and acetamide (1.18 g, 20 mmol).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant power of 150 W for 15 minutes. The internal temperature should be monitored and maintained around 140°C.

-

Reaction Monitoring: (Optional) Pause the reaction after 10 minutes, cool the vial, and spot a small aliquot on a TLC plate (Eluent: 30% Ethyl Acetate in Hexane) to check for the consumption of anthranilic acid.

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add 20 mL of cold water to the solidified reaction mixture.

-

Isolation: Break up the solid mass with a spatula and collect the crude product by vacuum filtration. Wash the solid with an additional 10 mL of cold water.

-

Purification: Recrystallize the crude product from ethanol to afford pure 2-methyl-4(3H)-quinazolinone as a white crystalline solid.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values.

Synthesis via Benzoxazinone Intermediates

An alternative and highly effective strategy involves the use of a 2-substituted-1,3-benzoxazin-4-one intermediate.[5] This two-step approach offers excellent control and is particularly useful for synthesizing 2,3-disubstituted quinazolinones.

Causality and Mechanism: The process begins with the acylation of anthranilic acid using an appropriate acyl chloride, typically in the presence of a base like pyridine.[5][14] The resulting N-acylanthranilic acid is then cyclized by dehydration, often using acetic anhydride, to form the stable benzoxazinone ring.[14] This intermediate is an excellent electrophile. In the final step, the benzoxazinone is treated with a nucleophile, such as ammonia, a primary amine, or hydrazine, which opens the oxazinone ring and subsequently closes to form the desired quinazolinone.[14] This method's reliability stems from the stability and reactivity of the benzoxazinone intermediate, allowing for a clean and high-yielding conversion.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ujpronline.com [ujpronline.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. acgpubs.org [acgpubs.org]

- 11. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 14. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacophore of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one: A Synthesis of Structure-Activity Insights and Methodological Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4-one scaffold represents a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] This technical guide provides a detailed exploration of the pharmacophore of a specific derivative, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. While direct, extensive studies on this exact molecule are not broadly available in public literature, this guide synthesizes structure-activity relationship (SAR) data from analogous compounds to propose a putative pharmacophore. Furthermore, it outlines the critical experimental and computational workflows necessary to define and validate the key chemical features responsible for its biological activity, likely as a modulator of the GABAa receptor, given the known CNS depressant and anticonvulsant properties of many 2,3-disubstituted quinazolin-4(3H)-ones.[2][3]

Introduction: The Quinazolin-4-one Core and Its Significance

Quinazolin-4-ones are a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2][4] The core scaffold consists of a pyrimidine ring fused to a benzene ring. The versatility of this system allows for substitutions at various positions, particularly at the 2 and 3 positions, which significantly modulates the compound's pharmacological profile.[1][3] Historical examples like methaqualone, a sedative-hypnotic, underscore the potential of this scaffold to yield potent CNS-active agents.[3][5] The substituents at positions 2 and 3 are known to be critical for determining the pharmacokinetic properties and potency of these compounds.[3]

Our focus, 3-(2-Fluorophenyl)-2-methylquinazolin-4-one, incorporates key structural motifs that suggest a well-defined pharmacophore responsible for its biological interactions. This guide will deconstruct these features and provide a roadmap for their experimental and computational validation.

Proposed Pharmacophoric Features of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one

Based on extensive SAR studies of related quinazolinone analogs, we can hypothesize the key pharmacophoric features of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one. The pharmacophore is likely composed of a specific arrangement of hydrogen bond acceptors, hydrophobic regions, and aromatic interactions.

Key Putative Features:

-

Hydrogen Bond Acceptor: The carbonyl oxygen at position 4 of the quinazolinone ring is a crucial hydrogen bond acceptor.

-

Aromatic/Hydrophobic Core: The fused benzene ring of the quinazolinone scaffold provides a significant hydrophobic and aromatic region.

-

Hydrophobic Pocket Occupancy (C2-methyl group): The methyl group at the C2 position is likely to occupy a specific hydrophobic pocket within the target protein.

-

Aromatic/Hydrophobic Interaction (N3-substituent): The 3-(2-Fluorophenyl) group is critical for activity, likely engaging in aromatic and hydrophobic interactions. The ortho-fluoro substitution may influence the conformation of the phenyl ring and its electronic properties, potentially enhancing binding affinity or modulating metabolic stability.

The following diagram illustrates the proposed pharmacophore model:

Caption: Proposed pharmacophore of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one.

Elucidating the Pharmacophore: A Methodological Workflow

To validate and refine the proposed pharmacophore, a synergistic approach combining computational modeling and experimental validation is essential.

Computational Pharmacophore Modeling

Ligand-based and structure-based pharmacophore modeling are powerful in silico techniques to identify the crucial chemical features for biological activity.[6][7]

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Dataset Preparation:

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the training set.

-

-

Pharmacophore Model Generation:

-

Utilize software such as Discovery Studio, MOE, or Phase to align the active molecules and identify common chemical features.

-

Generate multiple pharmacophore hypotheses.

-

-

Model Validation:

-

Evaluate the generated models based on their ability to correctly predict the activity of the test set compounds.

-

Use statistical parameters like the cost difference between the null and total costs, root-mean-square deviation (RMSD), and correlation coefficient (R) to select the best model.

-

-

Virtual Screening:

-

The validated pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds with the desired features.[6]

-

The following diagram outlines the computational workflow:

Caption: Computational workflow for ligand-based pharmacophore modeling.

Molecular Docking and Dynamics

Molecular docking studies can provide insights into the binding mode of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one with its putative target, such as the GABAa receptor.[3][9]

Experimental Protocol: Molecular Docking

-

Target Preparation:

-

Obtain the 3D structure of the target protein (e.g., a homology model of the relevant GABAa receptor subtype) from the Protein Data Bank (PDB) or build one.

-

Prepare the protein by adding hydrogen atoms, assigning charges, and removing water molecules.

-

-

Ligand Preparation:

-

Generate a 3D structure of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one and optimize its geometry.

-

-

Docking Simulation:

-

Use docking software like AutoDock, Glide, or GOLD to predict the binding pose and affinity of the ligand within the active site of the receptor.

-

-

Analysis of Interactions:

-

Visualize the docked pose and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues. This will help to confirm or refine the pharmacophore model.

-

-

Molecular Dynamics (MD) Simulation:

-

Perform MD simulations to assess the stability of the ligand-protein complex over time.[6]

-

Experimental Validation: Synthesis and Biological Evaluation

The ultimate validation of a pharmacophore model lies in the synthesis and biological testing of novel compounds designed based on the model.

Experimental Protocol: Synthesis and Structure-Activity Relationship (SAR) Studies

-

Chemical Synthesis:

-

SAR-Guided Derivatization:

-

Based on the pharmacophore model, synthesize a series of analogs by systematically modifying the substituents at positions 2 and 3. For example:

-

Vary the substituent on the 3-phenyl ring to probe the importance of the fluorine atom and its position.

-

Replace the 2-methyl group with other alkyl or functional groups to explore the hydrophobic pocket.

-

-

-

In Vitro Biological Assays:

-

Evaluate the synthesized compounds for their biological activity. For anticonvulsant potential, this would involve assays such as the pentylenetetrazole (PTZ)-induced seizure model in mice.[3]

-

-

In Vivo Efficacy Studies:

-

Promising compounds from in vitro assays should be further evaluated in in vivo models to assess their efficacy and pharmacokinetic properties.[11]

-

The following table summarizes hypothetical SAR data based on the proposed pharmacophore:

| Compound | R1 (Position 2) | R2 (Position 3) | Predicted Activity | Rationale |

| 1 | -CH3 | 2-Fluorophenyl | High | Optimal fit in hydrophobic pocket and aromatic interaction |

| 2 | -H | 2-Fluorophenyl | Moderate | Loss of hydrophobic interaction at C2 |

| 3 | -CH3 | Phenyl | Moderate | Loss of favorable electronic/conformational effect of fluorine |

| 4 | -CH3 | 4-Fluorophenyl | Moderate-High | Investigates the positional importance of the fluorine |

| 5 | -Ethyl | 2-Fluorophenyl | Low-Moderate | Potential steric hindrance in the C2 hydrophobic pocket |

Conclusion

The pharmacophore of 3-(2-Fluorophenyl)-2-methylquinazolin-4-one is proposed to consist of a core aromatic/hydrophobic region, a key hydrogen bond acceptor, and specific hydrophobic and aromatic features contributed by the substituents at the 2 and 3 positions. This guide provides a comprehensive framework for the validation and exploration of this pharmacophore through a combination of computational modeling and experimental synthesis and testing. A thorough understanding of these structure-activity relationships is paramount for the rational design of novel, more potent, and selective quinazolinone-based therapeutics.

References

- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC - NIH. (2016).

- Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals - Benchchem.

- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI.

- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. (2016).

- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Journal of Medicinal Chemistry - ACS Publications. (2021).

- Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.

- Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC.

- Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold.

- In silico design, synthesis & pharmacological screening of some quinazolinones as possible GABAA receptor agonists for anticonvulsant activity - ResearchGate. (2017).

- 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - NIH. (2024).

- 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular - CORE. (2024).

- 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies - PubMed. (2024).

- GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - NIH. (2022).

- Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t.

- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones.

- Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed.

- CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS El Kayal W.

- 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies | Request PDF - ResearchGate. (2024).

- Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - NIH. (2021).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 6. 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Efficient One-Pot Synthesis of 2-Methylquinazolin-4-one Derivatives: An Application Note and Protocol Guide

Introduction: The Enduring Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2][3][4][5] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties.[6][7][8] The 2-methylquinazolin-4-one scaffold, in particular, serves as a crucial building block for numerous therapeutic agents.[9] The development of efficient, atom-economical, and environmentally benign synthetic methods for these compounds is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth exploration of modern, efficient one-pot synthesis strategies for 2-methylquinazolin-4-one derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approaches to One-Pot Synthesis

One-pot syntheses offer significant advantages over traditional multi-step procedures by minimizing solvent waste, reducing purification steps, and saving time and resources.[10] Several effective one-pot strategies for the synthesis of 2-methylquinazolin-4-one derivatives have been developed, primarily revolving around the cyclocondensation of anthranilic acid derivatives with a source of the 2-methyl group.

Method 1: The Classic Approach from Anthranilic Acid and Acetic Anhydride

This foundational method involves the reaction of anthranilic acid with acetic anhydride to form an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, which then reacts in situ with an amine to yield the desired 2-methylquinazolin-4-one derivative.[6][11][12] This approach is widely used due to the ready availability and low cost of the starting materials.

Mechanistic Rationale:

The reaction proceeds via a two-step sequence within a single pot. Initially, the amino group of anthranilic acid attacks one of the carbonyl groups of acetic anhydride, followed by an intramolecular cyclization and dehydration to form the benzoxazinone intermediate. The subsequent introduction of an amine leads to a nucleophilic attack on the carbonyl carbon of the benzoxazinone, opening the ring. A final intramolecular cyclization with the elimination of a water molecule affords the stable quinazolinone ring system.

Workflow for Method 1:

Caption: General workflow for the one-pot synthesis from anthranilic acid.

Detailed Protocol 1: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one

Materials:

-

Anthranilic acid

-

Acetic anhydride

-

Aniline

-

Glacial acetic acid (solvent)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (1.0 eq).

-

Add glacial acetic acid to the flask to create a stirrable suspension.

-

Slowly add acetic anhydride (1.2 eq) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (around 118 °C) for 1-2 hours. The progress of the formation of the benzoxazinone intermediate can be monitored by Thin Layer Chromatography (TLC).

-

After the initial reflux, cool the mixture slightly and add aniline (1.1 eq) dropwise.

-

Resume reflux and continue heating for an additional 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature. A precipitate will form.

-

Pour the mixture into cold water and stir for 30 minutes to precipitate the product fully.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-methyl-3-phenylquinazolin-4(3H)-one.

Method 2: Microwave-Assisted Green Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times.[13][14][15][16] This approach is particularly effective for the synthesis of quinazolinone derivatives, aligning with the principles of green chemistry by reducing energy consumption.[6][17][18]

Causality Behind Microwave Acceleration:

Microwaves directly heat the reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, resulting in significantly faster reaction rates.

Diagram of Microwave-Assisted Synthesis Workflow:

Caption: Workflow for microwave-assisted one-pot synthesis.

Detailed Protocol 2: Microwave-Assisted Synthesis of 2,7-Dimethylquinazolin-4(3H)-one

Materials:

-

2-Amino-4-methylbenzoic acid

-

Acetic anhydride

-

Ammonium acetate (as the ammonia source)

-

Microwave synthesis reactor

Procedure:

-

In a dedicated microwave reaction vessel, combine 2-amino-4-methylbenzoic acid (1.0 eq), acetic anhydride (1.5 eq), and ammonium acetate (2.0 eq).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 140 °C for 15-20 minutes with a power of up to 250 W.

-

After the reaction is complete, cool the vessel to room temperature.

-

Add cold water to the reaction mixture to induce precipitation.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate.

Method 3: Metal-Free, Three-Component Synthesis from Isatoic Anhydride

For increased molecular diversity, a three-component, one-pot reaction using isatoic anhydride, an aldehyde, and an amine (or ammonium acetate for an unsubstituted N3 position) is highly effective.[19][20][21] This metal-free approach is advantageous as it avoids potential contamination of the final product with residual metal catalysts, which is a significant concern in pharmaceutical applications.[22]

Mechanistic Pathway:

This reaction proceeds through a domino sequence. First, the amine attacks the isatoic anhydride, leading to its ring-opening and subsequent decarboxylation to form a 2-aminobenzamide intermediate in situ. This intermediate then condenses with the aldehyde to form a Schiff base, which undergoes intramolecular cyclization to yield a dihydroquinazolinone. If an oxidant is present or if the reaction conditions promote it, this intermediate can be oxidized to the final quinazolinone product.

Reaction Mechanism for the Three-Component Synthesis:

Caption: Plausible mechanism for the three-component synthesis.

Detailed Protocol 3: Synthesis of 2,3-Disubstituted-quinazolin-4(3H)-ones

Materials:

-

Isatoic anhydride

-

A primary amine (e.g., benzylamine)

-

An aldehyde (e.g., benzaldehyde)

-

A suitable catalyst such as p-toluenesulfonic acid (p-TsOH)[23]

-

A solvent such as ethanol or tetrahydrofuran (THF)[23]

Procedure:

-

In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) and the primary amine (1.1 eq) in ethanol.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the aldehyde (1.1 eq) and a catalytic amount of p-TsOH (0.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

If the dihydroquinazolinone is the desired product, the reaction can be stopped here. For the fully aromatized quinazolinone, an oxidizing agent like phenyliodine diacetate (PIDA) can be added after the initial cyclization, or the reaction can be exposed to air for an extended period.[23]

-

Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

Add water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent.

Data Summary and Comparison

| Method | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Yields | Advantages |

| 1. Classic | Anthranilic acid, Amine | Acetic anhydride, Reflux | 4-8 hours | Good to Excellent | Low-cost, readily available materials.[6][11] |

| 2. Microwave-Assisted | Substituted anthranilic acid, Amine | Acetic anhydride, Microwave irradiation | 15-30 minutes | Excellent | Rapid, high yields, energy-efficient.[13][14] |

| 3. Three-Component | Isatoic anhydride, Amine, Aldehyde | Catalyst (e.g., p-TsOH), Metal-free | 4-8 hours | Good to Excellent | High atom economy, molecular diversity.[19][21] |

Conclusion and Future Perspectives

The one-pot synthesis of 2-methylquinazolin-4-one derivatives has seen significant advancements, moving towards more efficient, environmentally friendly, and versatile methodologies. The choice of method will depend on the specific target molecule, available equipment, and desired scale of the reaction. Microwave-assisted synthesis offers a rapid and high-yielding approach for library synthesis, while the three-component reactions provide a powerful tool for generating diverse derivatives from simple building blocks. Future research will likely focus on the development of even more sustainable catalytic systems and the expansion of the substrate scope to access novel quinazolinone-based compounds for continued exploration in drug discovery.

References

-

Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi. [Available at: Google Search result[1]]

-

Darwish, K. M. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi. [Available at: Google Search result[2]]

-

Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives: A Review. (2025). [Journal name not specified]. [Available at: Google Search result[3]]

-

Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Available at: Google Search result[4]]

-